4-Bromo-2,3-dimethylpyridine 1-oxide
Overview
Description
4-Bromo-2,3-dimethylpyridine 1-oxide is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 4-position and two methyl groups at the 2- and 3-positions, along with an oxide group at the 1-position. This compound is of interest in various chemical research and industrial applications due to its unique structural features and reactivity.
Scientific Research Applications
4-Bromo-2,3-dimethylpyridine 1-oxide is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Mechanism of Action
Target of Action
It is known that pyridine derivatives are often used in organic synthesis as important reagents and intermediates .
Mode of Action
It’s known that bromopyridines can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the bromine atom in the bromopyridine acts as a leaving group, allowing the carbon it was attached to form a new bond with another carbon atom .
Biochemical Pathways
It’s known that bromopyridines can participate in carbon-carbon bond-forming reactions, such as the suzuki–miyaura cross-coupling . This could potentially affect various biochemical pathways depending on the specific context of the reaction.
Pharmacokinetics
Its molecular weight is 18605 , which is within the range generally favorable for oral bioavailability in drug molecules.
Result of Action
As a reagent in organic synthesis, it can contribute to the formation of various organic compounds .
Action Environment
The action, efficacy, and stability of 4-Bromo-2,3-dimethylpyridine 1-oxide can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions it participates in are known to be exceptionally mild and functional group tolerant . Furthermore, it should be stored under inert gas (nitrogen or argon) at 2–8 °C .
Safety and Hazards
When handling “4-Bromo-2,3-dimethylpyridine 1-oxide”, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,3-dimethylpyridine 1-oxide typically involves the bromination of 2,3-dimethylpyridine followed by oxidation. One common method involves the reaction of 2,3-dimethylpyridine with bromine in the presence of a suitable solvent such as acetic acid to yield 4-bromo-2,3-dimethylpyridine. This intermediate is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3-dimethylpyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be further oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetic acid or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Further oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives with altered functional groups.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3-dimethylpyridine: Lacks the oxide group, resulting in different reactivity and applications.
2,3-Dimethylpyridine 1-oxide:
4-Chloro-2,3-dimethylpyridine 1-oxide: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
Uniqueness
4-Bromo-2,3-dimethylpyridine 1-oxide is unique due to the presence of both bromine and oxide groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to participate in various reactions and form diverse products makes it valuable in research and industrial applications.
Properties
IUPAC Name |
4-bromo-2,3-dimethyl-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(2)9(10)4-3-7(5)8/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYGNCWJHJDITG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1C)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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